molecular formula C16H20N8 B12260827 N,N-dimethyl-4-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-2-amine

N,N-dimethyl-4-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-2-amine

Cat. No.: B12260827
M. Wt: 324.38 g/mol
InChI Key: CPYDIRVCDTVMOJ-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-2-amine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant impact in medicinal chemistry and material science due to their unique structural properties and biological activities .

Properties

Molecular Formula

C16H20N8

Molecular Weight

324.38 g/mol

IUPAC Name

N,N-dimethyl-4-(4-pyrazolo[1,5-a]pyrimidin-5-ylpiperazin-1-yl)pyrimidin-2-amine

InChI

InChI=1S/C16H20N8/c1-21(2)16-17-6-3-13(20-16)22-9-11-23(12-10-22)14-5-8-24-15(19-14)4-7-18-24/h3-8H,9-12H2,1-2H3

InChI Key

CPYDIRVCDTVMOJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=CC(=N1)N2CCN(CC2)C3=NC4=CC=NN4C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-2-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts such as FeCl3 and solvents like ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, triethoxyorthoformate, and acetic anhydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, thereby modulating biochemical reactions within cells. The compound’s structure allows it to fit into the active sites of target enzymes, blocking their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-4-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-2-amine stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity.

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